molecular formula C20H25NO2 B5836886 2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Cat. No.: B5836886
M. Wt: 311.4 g/mol
InChI Key: BHRZLDYLUZANKP-UHFFFAOYSA-N
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Description

2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an isoquinoline core substituted with an ethylphenyl group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone. The reaction typically proceeds under acidic conditions, such as using hydrochloric acid or sulfuric acid as a catalyst.

Another approach involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method allows for the formation of carbon-carbon bonds under mild conditions and is highly versatile for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
  • 2-[(4-methylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
  • 2-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Uniqueness

2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds .

Properties

IUPAC Name

2-[(4-ethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-4-15-5-7-16(8-6-15)13-21-10-9-17-11-19(22-2)20(23-3)12-18(17)14-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZLDYLUZANKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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